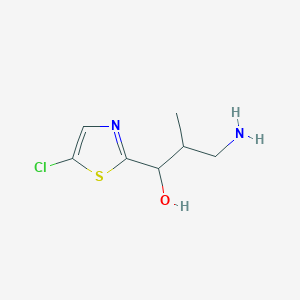![molecular formula C13H17BrO2 B13178198 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)
3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane is an organic compound with the molecular formula C13H17BrO2 It is a derivative of oxolane, featuring both benzyloxy and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane typically involves the reaction of oxolane derivatives with benzyl alcohol and bromomethyl reagents. One common method includes the use of a base such as sodium hydride to deprotonate the benzyl alcohol, followed by the addition of a bromomethylating agent to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of azide or thiol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted oxolane derivatives.
Scientific Research Applications
3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can act as an electrophile, making it susceptible to nucleophilic attack, while the benzyloxy group can undergo oxidation or reduction reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-3-methyloxetane: Similar in structure but lacks the benzyloxy group.
3-(Bromomethyl)benzoic acid methyl ester: Contains a bromomethyl group but differs in the core structure.
Uniqueness
3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane is unique due to the presence of both benzyloxy and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C13H17BrO2/c14-9-13(6-7-15-10-13)11-16-8-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
MZDQNCKWXQXYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


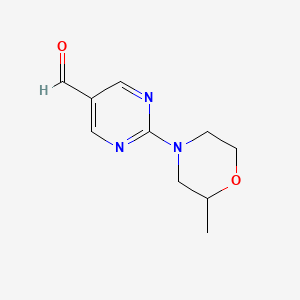
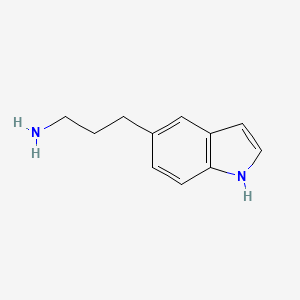
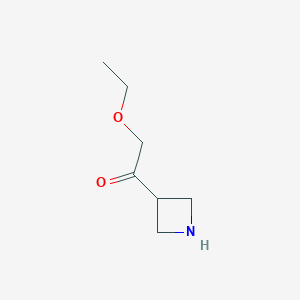
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
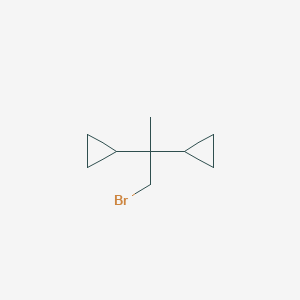
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)
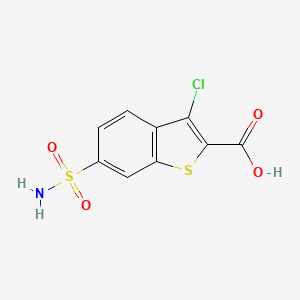
![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)
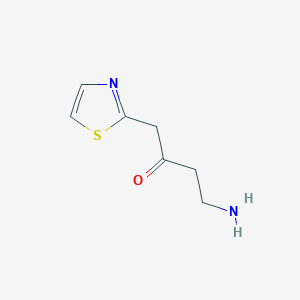
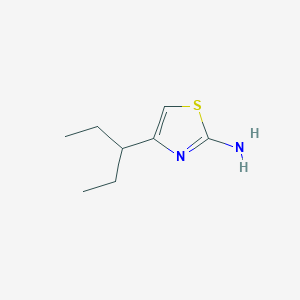
![Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)
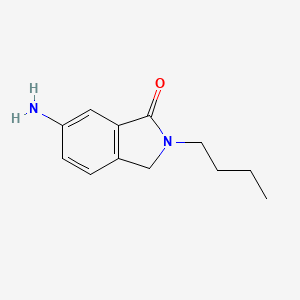
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
